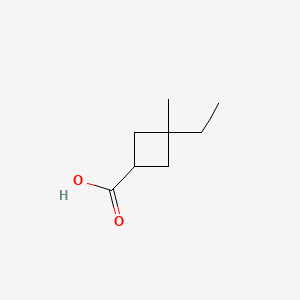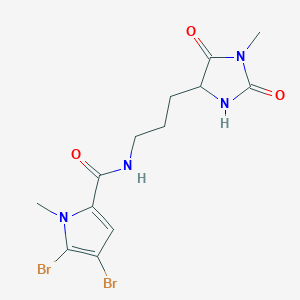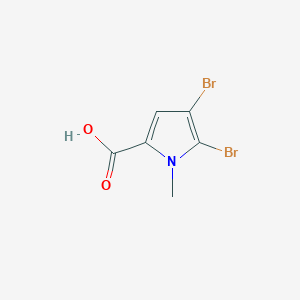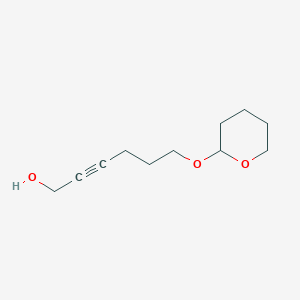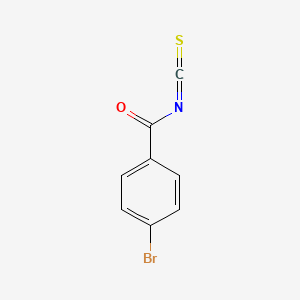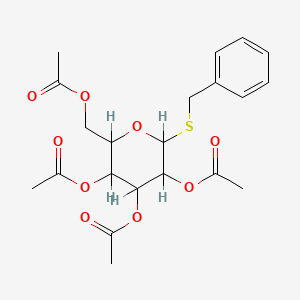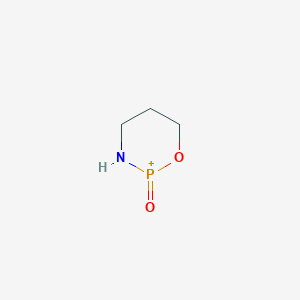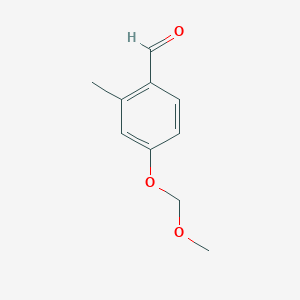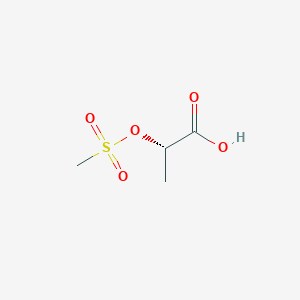
(S)-2-((甲磺酰基)氧基)丙酸
描述
Propanoic acid, also known as propionic acid, is a naturally occurring carboxylic acid with a molecular formula of C3H6O2 . It’s used in the production of esters and salts known as propionates .
Synthesis Analysis
The synthesis of propanoic acid can be achieved through various methods. One common method is the oxidation of propionaldehyde . Another method involves the Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst .Molecular Structure Analysis
Propanoic acid consists of a three-carbon chain with a carboxyl group (-COOH) at one end . The structure of the compound you mentioned would be similar, with a methylsulfonyl group (-SO2CH3) replacing one of the hydrogen atoms on the second carbon atom.Chemical Reactions Analysis
Propanoic acid can undergo a variety of chemical reactions typical of carboxylic acids. These include esterification, where the acid reacts with an alcohol to form an ester and water . The compound you mentioned could potentially undergo similar reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “(S)-2-((Methylsulfonyl)oxy)propanoic acid” would depend on its exact structure. Propanoic acid is a colorless liquid with a pungent odor . It’s miscible with water and most organic solvents .科学研究应用
分析方法开发:Davadra 等人(2011 年)的一项研究重点是开发一种反相高效液相色谱法,用于分离与 (S)-2-((甲磺酰基)氧基)丙酸类似的化合物的立体异构体。该方法在药物分析和质量控制中具有应用。
化学合成:Nirmalan、Antony 和 Ramalakshmi(2016 年)的研究探索了 2-甲基-2-((2-甲基-2-苯氧基丙酰基)氧基)丙酸衍生物的合成。这些化合物对各种微生物病原体显示出有效性,并在抗菌研究中具有潜在应用。
除草剂开发:Carter 和 Keeley(1987 年)的一项研究调查了使用 CGA 82725(一种与 (S)-2-((甲磺酰基)氧基)丙酸在结构上类似的化合物)作为除草剂,用于控制棉田中的狗牙草。这突出了其在农业杂草控制中的潜在用途。
化学反应中的催化:Rabee 等人(2017 年)Rabee 等人(2017 年)研究了硫酸氧化锆在催化酯化反应中的应用,其中丙酸(与 (S)-2-((甲磺酰基)氧基)丙酸相关)作为反应物之一。这项研究在绿色化学和催化领域具有重要意义。
药理学研究:Zmijewski 等人(2006 年)的工作说明了生物催化在药物代谢研究中的应用。尽管这项研究不直接涉及 (S)-2-((甲磺酰基)氧基)丙酸,但它展示了类似化合物如何在药理学研究中使用。
作用机制
Target of Action
It’s known that sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . In most cases, these transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .
Mode of Action
The compound’s mode of action involves the transformation of bio-based lactic acid (LA) to propionic acid (PA), which is a valuable chemical widely used in the food and feed industry . This transformation is difficult due to the high activation energy of the hydroxyl group at the α position of the carboxyl group . A metal-free catalytic system has been reported for the highly selective transformation of bio-based LA to PA .
Biochemical Pathways
It’s known that sulfonylation reactions using potassium/sodium metabisulfite have been developed rapidly . These transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .
Pharmacokinetics
Drug absorption is determined by the drug’s physicochemical properties, formulation, and route of administration .
Result of Action
The result of the action of (S)-2-((Methylsulfonyl)oxy)propanoic acid is the transformation of bio-based lactic acid (LA) to propionic acid (PA), which is a valuable chemical widely used in the food and feed industry . Under the optimal reaction conditions, a >99% yield of PA can be obtained from LA .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. For example, in the case of sulfonylation reactions using potassium/sodium metabisulfite, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions . Additionally, transition metal catalysis is applied in the reactions for the synthesis of sulfonyl-containing compounds .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-methylsulfonyloxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O5S/c1-3(4(5)6)9-10(2,7)8/h3H,1-2H3,(H,5,6)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMBKSRGQHUJKP-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456516 | |
| Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66423-08-3 | |
| Record name | (S)-2-((Methylsulfonyl)oxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[2.2.1]heptane-1,4-diamine](/img/structure/B3055636.png)


